Grantaline

Vue d'ensemble

Description

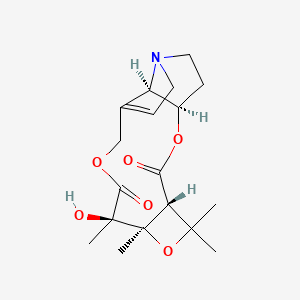

Grantaline is a natural product found in Crotalaria globifera and Crotalaria virgulata with data available.

Applications De Recherche Scientifique

Understanding Relationships Among Research Subjects

The application of grant data, such as that related to Grantaline, can be significant in understanding the connections between various scientific research subjects. Ichise, Satoh, and Numao (2008) demonstrated a method to elucidate these relationships using actual grant application data, providing insights into the interconnectivity of research topics (Ichise, Satoh, & Numao, 2008).

Addressing Bias in Grant Evaluation

Research indicates that biases in the evaluation of research grants, including those like this compound, can have significant consequences, particularly for smaller institutions. Murray et al. (2016) highlighted the impact of systemic biases in grant proposal evaluations, suggesting the need for policies to ensure fair and objective funding decisions (Murray et al., 2016).

Optimizing Grant Applications

Gordon (1989) provided guidance on crafting successful grant applications, emphasizing the importance of aligning specific methods with the aims of the project and addressing potential problems proactively (Gordon, 1989). This is particularly relevant for applications involving this compound.

Impact on Scientific Collaboration and Productivity

Hall et al. (2012) conducted a study comparing center-based transdisciplinary team science initiatives and traditional investigator-initiated grants, finding that certain grant structures, potentially including this compound, can influence scientific collaboration and productivity (Hall et al., 2012).

Research Trends Prediction

Yamashita, Numao, and Ichise (2015) proposed methodologies for understanding and predicting research trends in sciences using grant application data, which could include data from this compound. They focused on predicting changes in research fields based on breakthrough researches (Yamashita, Numao, & Ichise, 2015).

Propriétés

IUPAC Name |

(1R,4R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-16(2)13-14(20)24-11-6-8-19-7-5-10(12(11)19)9-23-15(21)17(3,22)18(13,4)25-16/h5,11-13,22H,6-9H2,1-4H3/t11-,12-,13-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUZGSKXUFRIIX-XIKLWUPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(O1)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83482-61-5 | |

| Record name | Grantaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083482615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRANTALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT4Y4JG3BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Grantaline and what are some of its key spectroscopic features?

A1: this compound is a pyrrolizidine alkaloid (PA) originally isolated from Crotalaria species. Its structure was revised and confirmed using various spectroscopic techniques, including Carbon-13 Nuclear Magnetic Resonance (13C NMR) [, ].

- Molecular Formula: C18H25NO6 [, ]

- Key Spectroscopic Data: The 13C NMR analysis of this compound, along with other related PAs, has been crucial in understanding the structural features of these alkaloids. Specifically, the effects of macrocyclic ring size, substituents, stereochemistry, and hydrogen bonding on the 13C NMR chemical shifts have been investigated [].

Q2: Why is the stereochemistry of this compound and related pyrrolizidine alkaloids important?

A2: The stereochemistry of PAs, including this compound, plays a significant role in their biological activity. The 13C NMR studies have helped in identifying specific stereochemical features and their influence on the chemical shifts observed in the spectra []. This information is valuable for understanding structure-activity relationships in PAs, which can be useful for potential pharmaceutical applications or toxicological studies.

Q3: Beyond spectroscopic characterization, what other research has been conducted on this compound?

A3: While the provided research focuses on structural elucidation, particularly through 13C NMR, this compound has also been the subject of other investigations. For instance, research has explored its presence in Crotalaria virgulata subsp. grantiana []. This suggests a broader interest in this compound's potential biological properties and its role within the plant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B1494236.png)

![Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid phenylmethyl ester](/img/structure/B1494255.png)

![Galactose, D-, [1-3H(N)]](/img/structure/B1494263.png)

![Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate]](/img/structure/B1494265.png)

![D-[1-18O]glucose](/img/structure/B1494281.png)

![(1S,2R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1494292.png)